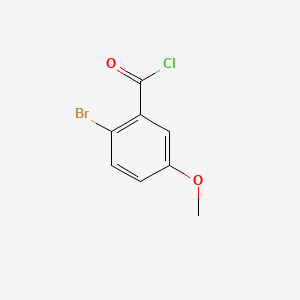
2-Bromo-5-methoxybenzoyl chloride
Cat. No. B1273091
Key on ui cas rn:
56658-04-9
M. Wt: 249.49 g/mol
InChI Key: RZCQJXVXRYIJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05519133
Procedure details


A 30% ammonium hydroxide solution (56 mL) is added dropwise to a solution of 2-bromo-5-methoxybenzoyl chloride in methylene chloride at 0° C. After the addition is complete, the reaction mixture is filtered to obtain a solid which is air-dried and recrystallized from a methanol/water solution to give the title product as a white solid, mp 158°-159° C.



Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[NH4+:2].[Br:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:5]=1[C:6](Cl)=[O:7]>C(Cl)Cl>[Br:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:5]=1[C:6]([NH2:2])=[O:7] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=O)Cl)C=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is air-dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from a methanol/water solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=O)N)C=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
